molecular formula C8H8O3 B1676481 Methyl salicylate CAS No. 119-36-8

Methyl salicylate

Cat. No.: B1676481
CAS No.: 119-36-8
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl salicylate, commonly known as oil of wintergreen, is an organic ester naturally produced by many species of plants, particularly wintergreens. It is a colorless to yellow or reddish liquid with a characteristic sweet, fruity odor reminiscent of root beer. This compound is widely used as a flavoring agent, fragrance, and in medicinal applications for its analgesic and anti-inflammatory properties .

Mechanism of Action

Target of Action

Methyl salicylate primarily targets cyclooxygenase , an enzyme that plays a crucial role in the formation of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammatory responses. This compound also acts as a counter-irritant, stimulating the nerves in the skin and underlying tissues .

Mode of Action

This compound exerts its therapeutic effects by inhibiting cyclooxygenase, thereby reducing the formation of prostaglandins . This results in decreased inflammation and pain. As a counter-irritant, it causes vasodilation in the skin, which can help to alleviate deep muscle pain .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from salicylic acid through the process of methylation . In plants, it is metabolized to salicylic acid, a plant hormone that plays a role in the induction of resistance to pathogens . In humans, it is metabolized to salicylic acid after topical application .

Pharmacokinetics

This compound is absorbed through the skin and is extensively metabolized to salicylic acid . It exerts its therapeutic action at the site of application, and small amounts are absorbed systemically. The salicylic acid is primarily excreted renally .

Result of Action

The primary result of this compound’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By inhibiting the formation of prostaglandins, it reduces inflammation and pain. As a counter-irritant, it provides a warming sensation that can help to soothe deep muscle pain .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, in plants, the levels of this compound often increase in response to biotic stress, such as infection by pathogens . In humans, the absorption and efficacy of topically applied this compound can be affected by factors such as the condition of the skin and the specific formulation used .

Biochemical Analysis

Biochemical Properties

Methyl salicylate plays a significant role in biochemical reactions, particularly in plants. It is involved in the systemic acquired resistance (SAR) response, where it acts as a signaling molecule. This compound can be converted to salicylic acid by the enzyme salicylic acid-binding protein 2 (SABP2), which is crucial for the SAR response . Additionally, this compound interacts with uridine diphosphate-glycosyltransferase (UGT71C3) to form this compound glucosides, which regulate its homeostasis and modulate the SAR response .

Cellular Effects

This compound influences various cellular processes, particularly in plants. It affects cell signaling pathways by being converted to salicylic acid, which then activates defense-related genes . This conversion is essential for the establishment of SAR, which enhances the plant’s resistance to pathogens . This compound also impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as cyclooxygenase, which reduces the formation of prostaglandins and other inflammatory mediators . This compound also interacts with SABP2, converting it to salicylic acid, which then activates a cascade of defense-related genes . This process involves changes in gene expression and the activation of various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions but can degrade when exposed to high temperatures or light . Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it acts as an analgesic and anti-inflammatory agent . At high doses, it can cause toxicity, leading to symptoms such as gastrointestinal irritation, respiratory distress, and central nervous system effects . The threshold for toxicity varies between species, with dogs and cats being particularly sensitive to high doses of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. In plants, it is synthesized from benzoic acid through the action of cytochrome P450 enzymes and methyltransferases . It can be converted to salicylic acid, which is further metabolized to various conjugates such as salicylic acid glucoside . These metabolic pathways are crucial for regulating the levels of this compound and its derivatives in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . In plants, this compound is often localized in the extracellular space, where it can act as a signaling molecule to neighboring cells . Its distribution is influenced by factors such as pH and the presence of other metabolites .

Subcellular Localization

This compound is localized in different subcellular compartments depending on its function. In plants, it is often found in the cytoplasm and extracellular space . The conversion of this compound to salicylic acid occurs in the cytoplasm, where it can then be transported to the nucleus to activate defense-related genes . Additionally, this compound can be stored in vacuoles or other organelles, where it is protected from degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl salicylate can be synthesized through the esterification of salicylic acid with methanol. The reaction is typically catalyzed by concentrated sulfuric acid. The process involves refluxing a mixture of salicylic acid, methanol, and sulfuric acid for several hours, followed by distillation to remove excess methanol and purification of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of salicylic acid with methanol under acidic conditions. The reaction mixture is heated and then distilled to separate the this compound from other components. The product is further purified through washing and drying processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

Topical Analgesic
Methyl salicylate is widely used in topical analgesics for the relief of minor aches and pains associated with conditions such as arthritis, muscle strains, and backaches. It acts as a counter-irritant, producing a cooling sensation followed by warmth that alleviates discomfort. While evidence supporting its effectiveness is mixed, it is generally accepted for acute pain relief .

Pharmaceutical Intermediate
This compound serves as an intermediate in synthesizing various pharmaceuticals, including salicylic acid derivatives. Salicylic acid is a known non-steroidal anti-inflammatory drug (NSAID) that provides additional therapeutic benefits .

Vasodilatory Effects
Recent studies have shown that topical application of this compound induces short-term cutaneous vasodilation. This effect may enhance local blood flow temporarily, although it does not significantly affect muscle oxygen saturation .

Industrial Applications

Lubricants and Antifriction Agents
this compound is utilized as a lubricant and antifriction agent in metalworking fluids and cutting oils. Its properties help reduce wear and tear on machinery during operations .

Plasticizer
In the plastics industry, this compound acts as a plasticizer to improve flexibility and durability in polymer products. This application enhances the processability of various plastics .

Preservative
Due to its antimicrobial properties, this compound is used as a preservative in cosmetic formulations and personal care products to inhibit microbial growth and extend shelf life .

Agricultural Applications

Plant Growth Regulator
this compound has been studied for its role as a plant growth regulator. It enhances seedling emergence, growth, and disease tolerance in crops such as rice. Treatments with this compound have shown promising results in increasing crop yield while reducing vulnerability to abiotic stresses .

Kairomone for Insect Attraction
This compound acts as a kairomone that attracts certain insects, such as the spotted lanternfly. It can be used strategically in pest control measures to monitor and manage pest populations effectively .

Flavoring and Fragrance

Flavoring Agent
this compound imparts a wintergreen flavor to various food products, including candies and beverages. It is also commonly found in oral care products like mouthwash due to its pleasant taste .

Fragrance Ingredient
In the fragrance industry, this compound is valued for its minty aroma, making it a popular choice for perfumes and personal care items .

Case Study 1: Efficacy in Pain Relief

A randomized double-blind trial evaluated the effectiveness of topical formulations containing this compound for treating acute musculoskeletal pain. Results indicated that while some participants experienced relief due to counter-irritation effects, the overall efficacy was deemed weak compared to placebo treatments .

Case Study 2: Plant Growth Enhancement

Research conducted on rice seedlings treated with varying concentrations of this compound demonstrated significant improvements in growth rates and disease resistance compared to untreated controls. The study highlighted the potential of this compound as an eco-friendly alternative for enhancing agricultural productivity .

Biological Activity

Methyl salicylate (MeSA), a compound commonly derived from wintergreen oil, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in clinical settings, and safety profile.

This compound is an ester of salicylic acid and methanol, with the molecular formula C₈H₈O₃. Its pharmacological effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX-2, MeSA reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study investigating this compound glycosides showed that they effectively reduced the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The compounds inhibited nitric oxide (NO) accumulation and reactive oxygen species (ROS) levels in a dose-dependent manner, indicating their potential as anti-inflammatory agents .

Table 1: Summary of Anti-Inflammatory Studies on this compound

Study ReferenceCell TypeTreatmentKey Findings
RAW264.7This compound GlycosidesInhibition of TNF-α, IL-1β, IL-6; reduced NO and ROS levels
RAW264.7M16 DerivativeSignificant inhibition of TNF-α and IL-6 release; down-regulation of COX-2
ClinicalAmmeltz Liniment78.50% effective in pain relief; significant reduction in VAS scores

Clinical Efficacy

This compound is widely used in topical formulations for pain relief. A multicenter study assessed the efficacy of a liniment containing this compound among 3,600 subjects with various musculoskeletal conditions. Results indicated that 78.50% of participants experienced effective pain relief, with a significant reduction in Visual Analog Scale (VAS) scores from baseline .

Another clinical trial evaluated a patch containing 10% this compound and 3% l-menthol for muscle strain treatment. The active patch group reported approximately 40% greater pain relief compared to the placebo group . These findings underscore the compound's effectiveness as an analgesic agent.

Safety Profile and Toxicity

While this compound is generally considered safe when used topically, there are concerns regarding its toxicity at high doses. A critical review highlighted significant reproductive/developmental effects observed at doses as low as 500 mg/kg/day in animal studies . In humans, cases of toxicity have been reported following excessive topical application or ingestion, leading to symptoms such as hyperthermia and altered mental status due to metabolic disturbances .

Table 2: Reported Adverse Events Associated with this compound

Adverse EventFrequency (%)Notes
Local pruritus0.48Commonly reported in topical use
Diarrhea0.34Rare but noted
Upper respiratory infection3.67More frequent among treated subjects

Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
Record name METHYL SALICYLATE
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
Record name Methyl salicylate
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Mechanism of Action

Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2.
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxybenzoic acid (110 g, 796 mmol) in MeOH (400 mL) was bubbled HCl (gas) for 1 h. The resulting mixture was stirred at 50° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give the crude methyl 2-hydroxybenzoate that was used directly without further purification.
Quantity
110 g
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400 mL
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Synthesis routes and methods II

Procedure details

A classical preparation of diaryl carbonates involves the reaction of a hydroxy aromatic compound such as phenol with phosgene gas in a two phase reaction system comprising water, an acid acceptor such as sodium hydroxide and a solvent such as methylene chloride or chloroform. Typical interfacial conditions used to prepare diphenyl carbonate (DPC) utilize water and methylene chloride phases, sodium hydroxide as a pH control measure and triethylamine as a catalyst. Under such conditions it is possible to convert phenol to DPC in essentially quantitative yield. However, application of these same conditions to methyl salicylate results in only modest conversion of this ester-substituted phenol to the corresponding diaryl carbonate. Even the use of as much as 20 percent excess phosgene does not result in conversion of more than 70 to 75% of methyl salicylate to the bis methyl salicyl carbonate.
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[Compound]
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diaryl carbonates
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hydroxy aromatic compound
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Synthesis routes and methods III

Procedure details

H2SO4 (4.0 mL, 74.63 mmol) was added to a solution of salicylic acid (5.0 g, 36.20 mmol) in MeOH (60 mL). The reaction mixture was refluxed for 20 h, allowed to reach r.t., poured into H2O (100 mL) and extracted with CH2Cl2 (120 mL). The organic layer was dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (5% EtOAc/hexanes) to furnish 5.44 g of methyl 2-hydroxybenzoate (colourless oil, yield: 98%).
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60 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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